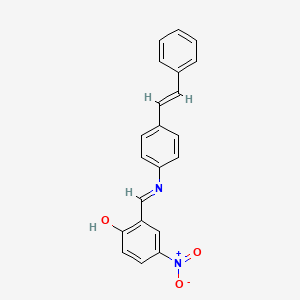![molecular formula C23H28O2 B11996013 1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 71228-00-7](/img/structure/B11996013.png)
1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- (CAS Number: 71228-00-7) is a chemical compound with the molecular formula C₂₃H₂₈O₂ and a molecular weight of 336.47 g/mol . It is also known by its synonyms: 1,3-Bis(4-tert-butylphenyl)-1,3-propanedione .
Méthodes De Préparation
The synthetic routes to produce this compound involve the condensation of two molecules of benzoylacetone (dibenzoylmethane) with tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or THF . This compound is an intermediate in the synthesis of bisphenols .
Analyse Des Réactions Chimiques
1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- can undergo various chemical reactions:
Oxidation: It can be oxidized to form diketones or other functionalized derivatives.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride). The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological macromolecules.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in materials science or as a ligand in catalysis.
Mécanisme D'action
The exact mechanism by which 1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
71228-00-7 |
|---|---|
Formule moléculaire |
C23H28O2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1,3-bis(4-tert-butylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C23H28O2/c1-22(2,3)18-11-7-16(8-12-18)20(24)15-21(25)17-9-13-19(14-10-17)23(4,5)6/h7-14H,15H2,1-6H3 |
Clé InChI |
YSRSPEXTCODDAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)


![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)

![3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione](/img/structure/B11995979.png)
![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)
![1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B11995984.png)

![(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)

![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)
